1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride

Description

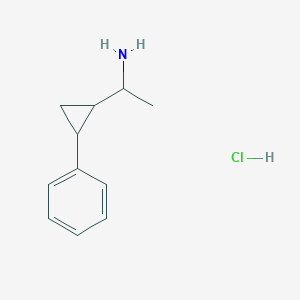

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is a cyclopropane-containing amine derivative with the molecular formula C₁₁H₁₅N·HCl (CID 12040788). Its structure features a cyclopropyl ring directly attached to a phenyl group and an ethylamine backbone protonated as a hydrochloride salt. Key identifiers include:

Properties

IUPAC Name |

1-(2-phenylcyclopropyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYRHUJHDXQFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions, while the amine group can form hydrogen bonds. These interactions can modulate biological pathways and enzyme activities, leading to its diverse applications.

Comparison with Similar Compounds

Structural Analogues with Cycloalkane Substitutions

Key Observations :

Substituted Phenylalkylamine Derivatives

Compounds such as 2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) and 2C-T-7 (2-(2,5-Dimethoxy-4-(propylthio)phenyl)ethan-1-amine HCl) share the ethylamine backbone but differ in phenyl ring substitutions :

Key Observations :

- Substituent Position : Methoxy groups at the 2- and 5-positions (2C-D, 2C-T-7) are critical for 5-HT2A receptor activation, whereas the cyclopropane group in the target compound shifts selectivity toward 5-HT2C receptors .

Pharmacological Activity and Receptor Selectivity

The target compound and its analogues demonstrate varied receptor interactions:

Biological Activity

Overview

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride is a compound of interest due to its diverse biological activities. It is structurally related to various indole derivatives and has been studied for its potential pharmacological effects, including antimalarial, anticancer, and neuroprotective properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Information

- Molecular Formula : C11H15N·HCl

- CAS Number : 1212189-77-9

- SMILES : CC(C1CC1C2=CC=CC=C2)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : This compound exhibits high affinity for multiple receptors, influencing various signaling pathways. It has been noted for its potential as an opioid kappa agonist.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic pathways, which may lead to altered cellular processes .

Biological Activities

The compound has shown promise in several areas:

Antimalarial Activity

Research indicates that derivatives related to this compound have exhibited significant antimalarial activity. For instance, studies have highlighted the efficacy of certain indole derivatives against Plasmodium falciparum, showcasing their potential as therapeutic agents for malaria prophylaxis .

Anticancer Properties

This compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of cellular pathways involved in cell cycle regulation and survival .

Neuroprotective Effects

The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuroprotective applications. Its influence on kappa opioid receptors may provide insights into its potential use in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimalarial | Effective against P. falciparum | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study: Antimalarial Efficacy

A study conducted on the efficacy of this compound analogs revealed that certain derivatives could achieve IC50 values below 0.03 μM against PfDHODH, indicating potent antimalarial properties. These findings suggest that further optimization could lead to viable therapeutic options for malaria treatment .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest that it undergoes metabolism via cytochrome P450 enzymes, which may influence its bioavailability and efficacy in vivo .

Dosage and Toxicity

Research indicates a dose-dependent response, where lower doses exhibit minimal toxicity while higher doses can lead to adverse effects such as liver toxicity in animal models. This highlights the necessity for careful dosage determination in therapeutic applications .

Preparation Methods

Cyclopropanation

- Starting Materials: Styrene or substituted styrene derivatives.

- Reagents: Commonly diazo compounds or carbenoid species generated in situ.

- Conditions: Typically carried out under mild to moderate temperatures in inert solvents.

- Outcome: Formation of the 2-phenylcyclopropyl core with control over stereochemistry, critical for biological activity (notably the (1R,2R) configuration).

Amination

- Approach: Introduction of the ethan-1-amine side chain onto the cyclopropyl ring.

- Methods: Could involve reductive amination or nucleophilic substitution on suitable intermediates.

- Salt Formation: Conversion to hydrochloride salt by treatment with hydrochloric acid to enhance aqueous solubility and facilitate handling.

- Typical Conditions: Acidic medium (pH 1–3), reflux temperatures ranging from 40°C to 100°C, reaction times between 10–20 hours depending on scale and solvent system (methanol, ethanol, isopropanol).

Industrial Scale Optimization

- Use of acyl group protective agents (e.g., acetic anhydride) to protect amine functionalities during intermediate steps.

- Employment of solvents like dichloroethane or chloroform for intermediate extraction and purification.

- Nitration steps using concentrated sulfuric and nitric acids for selective functionalization in related compounds.

- Crystallization and recrystallization steps in solvents such as acetone, methyl ethyl ketone, or cyclohexanone to achieve high purity (>99%).

Comparative Data Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclopropanation | Styrene + diazo compound | Inert solvents (e.g., DCM) | 25–60 | 1–8 | 70–85 | Stereochemical control critical |

| Amination | Reductive amination or nucleophilic substitution | Methanol, ethanol, isopropanol | 40–100 | 10–20 | 80–85 | Followed by HCl salt formation |

| Protective Group | Acetic anhydride | Dichloroethane, chloroform | 40–95 | 1–8 | 80–83 | Protects amine during nitration |

| Nitration (related) | Conc. H2SO4 + HNO3 | — | Room temp | 1–4 | 79–82 | For functionalized intermediates |

| Crystallization | Various solvents | Acetone, MEK, cyclohexanone | Ambient | — | — | Purity >99%, critical for pharma grade |

Key Research Findings and Notes

- Stereochemistry: The (1R,2R) stereochemical configuration of the cyclopropane ring is essential for the compound’s biological activity; enantiomers exhibit different pharmacological profiles.

- Substituent Effects: Electron-donating groups on the phenyl ring increase lipophilicity, while electron-withdrawing groups modulate amine basicity and metabolic stability.

- Salt Formation: Hydrochloride salt form significantly improves aqueous solubility, facilitating pharmacological testing and formulation.

- Metabolic Stability: Fluorinated analogs of the compound show enhanced resistance to oxidative metabolism, a desirable feature in drug design.

- Industrial Synthesis: Large-scale synthesis involves careful control of reaction parameters and purification steps to maximize yield and purity, with typical yields around 80% at each stage.

Q & A

Q. What are the standard synthetic routes for 1-(2-phenylcyclopropyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition between styrene derivatives and diazo compounds, followed by amine functionalization. For example, analogous compounds (e.g., N-substituted 2-phenylcyclopropylmethylamines) are synthesized using nucleophilic substitution of cyclopropylmethylamine intermediates with alkyl halides, followed by HCl salt formation . Optimization includes:

- Temperature control : Maintaining 0–5°C during diazo compound reactions to avoid side products.

- Catalyst selection : Use of copper(I) iodide for cyclopropanation efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. What spectroscopic methods are essential for characterizing this compound, and how are key structural features confirmed?

- 1H/13C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the ethylamine chain shows resonances at δ 2.8–3.5 ppm. Aromatic protons from the phenyl group are observed at δ 7.2–7.6 ppm .

- HRMS : Exact mass analysis confirms the molecular formula (e.g., [M+H]+ calculated for C11H15ClN: 196.0893, observed: 196.0895) .

- IR spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) validate the hydrochloride salt .

Q. How should researchers handle stability and solubility challenges during experiments?

- Stability : Store at -20°C under inert gas (argon) to prevent amine oxidation. Avoid prolonged exposure to light .

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or acidic aqueous solutions (pH < 3) .

Advanced Research Questions

Q. How does structural modification of the cyclopropane or phenyl ring impact serotonin receptor (5-HT2C) binding affinity and selectivity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Cyclopropane rigidity : Enhances 5-HT2C binding by restricting conformational flexibility.

- Phenyl substituents : Electron-withdrawing groups (e.g., -F, -CF3) at the 4-position increase selectivity over 5-HT2A/B receptors (Ki ratio >10-fold) .

- Ethylamine chain length : Shorter chains reduce off-target activity (e.g., α-adrenergic receptors) .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation) that reduces in vivo efficacy .

- Blood-brain barrier (BBB) penetration : LogP values >2.5 correlate with improved CNS uptake, which can be predicted via MDCK cell models .

- Functional selectivity assays : Measure β-arrestin recruitment vs. G-protein activation to explain divergent signaling outcomes .

Q. How can computational modeling guide the design of functionally selective analogs?

- Docking simulations : Identify key interactions (e.g., hydrogen bonds with Ser5.46 and hydrophobic contacts with Phe6.51 in 5-HT2C) .

- Molecular dynamics (MD) : Simulate receptor conformational changes to prioritize analogs with biased agonism .

- QSAR models : Corinate substituent electronic parameters (Hammett σ) with binding affinity (R² >0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.